molecular formula C22H21NO4 B15035162 methyl (4Z)-4-(3-hydroxybenzylidene)-2-methyl-5-oxo-1-(2-phenylethyl)-4,5-dihydro-1H-pyrrole-3-carboxylate

methyl (4Z)-4-(3-hydroxybenzylidene)-2-methyl-5-oxo-1-(2-phenylethyl)-4,5-dihydro-1H-pyrrole-3-carboxylate

Cat. No.: B15035162
M. Wt: 363.4 g/mol
InChI Key: RJWMWQDAOOWORM-RGEXLXHISA-N
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Description

METHYL (4Z)-4-[(3-HYDROXYPHENYL)METHYLIDENE]-2-METHYL-5-OXO-1-(2-PHENYLETHYL)-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE is a complex organic compound with a unique structure that includes a pyrrole ring, a phenyl group, and a carboxylate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL (4Z)-4-[(3-HYDROXYPHENYL)METHYLIDENE]-2-METHYL-5-OXO-1-(2-PHENYLETHYL)-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE typically involves multi-step organic reactions. One common method includes the condensation of 3-hydroxybenzaldehyde with a suitable pyrrole derivative under acidic or basic conditions to form the intermediate compound. This intermediate is then subjected to esterification using methanol and a catalyst such as sulfuric acid to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the synthesis process. Purification steps such as recrystallization or chromatography are often necessary to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

METHYL (4Z)-4-[(3-HYDROXYPHENYL)METHYLIDENE]-2-METHYL-5-OXO-1-(2-PHENYLETHYL)-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonyl group can be reduced to an alcohol.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Reagents such as bromine (Br2) or nitric acid (HNO3) for halogenation or nitration reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the carbonyl group can produce an alcohol.

Scientific Research Applications

METHYL (4Z)-4-[(3-HYDROXYPHENYL)METHYLIDENE]-2-METHYL-5-OXO-1-(2-PHENYLETHYL)-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of METHYL (4Z)-4-[(3-HYDROXYPHENYL)METHYLIDENE]-2-METHYL-5-OXO-1-(2-PHENYLETHYL)-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to reduced inflammation.

Comparison with Similar Compounds

Similar Compounds

  • **METHYL (4Z)-4-[(2-HYDROXYPHENYL)METHYLIDENE]-2-METHYL-5-OXO-1-(2-PHENYLETHYL)-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE
  • **METHYL (4Z)-4-[(4-HYDROXYPHENYL)METHYLIDENE]-2-METHYL-5-OXO-1-(2-PHENYLETHYL)-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE

Uniqueness

METHYL (4Z)-4-[(3-HYDROXYPHENYL)METHYLIDENE]-2-METHYL-5-OXO-1-(2-PHENYLETHYL)-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE is unique due to the position of the hydroxyl group on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. This positional difference can lead to variations in the compound’s interaction with molecular targets and its overall efficacy in various applications.

Properties

Molecular Formula

C22H21NO4

Molecular Weight

363.4 g/mol

IUPAC Name

methyl (4Z)-4-[(3-hydroxyphenyl)methylidene]-2-methyl-5-oxo-1-(2-phenylethyl)pyrrole-3-carboxylate

InChI

InChI=1S/C22H21NO4/c1-15-20(22(26)27-2)19(14-17-9-6-10-18(24)13-17)21(25)23(15)12-11-16-7-4-3-5-8-16/h3-10,13-14,24H,11-12H2,1-2H3/b19-14-

InChI Key

RJWMWQDAOOWORM-RGEXLXHISA-N

Isomeric SMILES

CC1=C(/C(=C/C2=CC(=CC=C2)O)/C(=O)N1CCC3=CC=CC=C3)C(=O)OC

Canonical SMILES

CC1=C(C(=CC2=CC(=CC=C2)O)C(=O)N1CCC3=CC=CC=C3)C(=O)OC

Origin of Product

United States

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